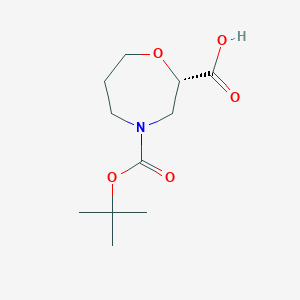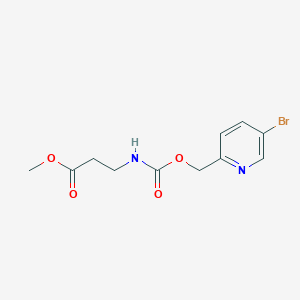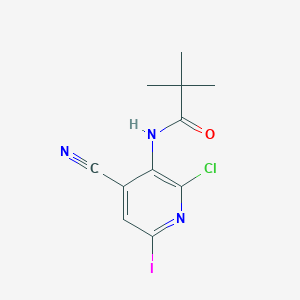![molecular formula C8H7ClN2 B1469623 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1256803-09-4](/img/structure/B1469623.png)
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine
説明
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular formula C8H7ClN2. It is a derivative of pyrrolo[2,3-b]pyridine, which is a heterocyclic compound that is an important structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo pyridine scaffold .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine consists of a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a methyl group at the 3-position .科学的研究の応用
Kinase Inhibition for Cancer Therapy
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine: derivatives have been studied for their potential as kinase inhibitors, particularly in cancer therapy. Kinase inhibitors are a class of drugs that block certain enzymes (kinases) which play a crucial role in the signaling pathways that regulate cell division and survival . These compounds can inhibit the proliferation of cancer cells and have been a focus of research for treating various types of cancers.
Treatment of Tenosynovial Giant Cell Tumor (TGCT)
One specific application in the pharmaceutical industry is the synthesis of Pexidartinib , a drug used for the treatment of symptomatic TGCT, a rare type of joint tumor. Pexidartinib acts by inhibiting multiple receptor tyrosine kinases, and its synthesis involves the use of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine as a key intermediate .
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Derivatives of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine have been evaluated for their effectiveness as FGFR inhibitors. FGFR plays a significant role in cell proliferation, differentiation, and angiogenesis. Abnormal FGFR signaling is implicated in various cancers, making it an attractive target for anti-cancer drugs .
Crystal Structure Analysis
The compound has been used in crystallography to determine the structure of pharmaceuticals. For instance, the crystal structure of Pexidartinib dihydrochloride dihydrate was determined using single-crystal data, which is essential for understanding the drug’s physical and chemical properties .
Synthesis of Pyrrolopyrazine Derivatives
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine: is also a precursor in the synthesis of pyrrolopyrazine derivatives. These compounds have a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications .
Hydrogen Bonding Studies
The compound’s structure allows for the formation of hydrogen bonds, which are crucial in drug design. Researchers have introduced functional groups to the 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine ring to improve activity through hydrogen bonding interactions .
Optimization of Synthetic Procedures
In the development of new pharmaceuticals, 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine plays a role in optimizing synthetic procedures. This is important for producing drugs with higher yields and purity, which can lead to more effective treatments .
Investigation of Biological and Physicochemical Properties
The compound is used in studies aimed at investigating the biological and physicochemical properties of new drugs. Knowledge of these properties is vital for the development of safe and effective pharmaceuticals .
特性
IUPAC Name |
5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBWBKPMVCCGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857314 | |
| Record name | 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
1256803-09-4 | |
| Record name | 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)


![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)


![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)
![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)

![Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1469563.png)